Tributyl[2-(ethylsulfanyl)phenyl]stannane
Description
Historical Development and Evolution of Organotin Chemistry
The journey of organotin chemistry began in 1849 when Edward Frankland synthesized the first organotin compound, diethyltin (B15495199) diiodide. wikipedia.orgnih.gov A few years later, in 1852, Löwig reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a publication often cited as the true inception of this chemical field. evitachem.comevitachem.com The early 20th century saw significant growth in the area, particularly following the discovery of Grignard reagents, which proved to be highly effective for creating tin-carbon bonds. wikipedia.org
The industrial significance of organotin compounds surged in the mid-20th century. Their application as stabilizers for polyvinyl chloride (PVC), biocides, and in agriculture spurred a renaissance in organotin research. evitachem.comevitachem.com Notably, the work of van der Kerk and his colleagues in the Netherlands was pivotal during this period. evitachem.comevitachem.com By the 1960s, it was discovered that the tin atom in organotin compounds could have a coordination number greater than four, a finding that was confirmed by the X-ray crystal structure of a trimethyltin (B158744) chloride pyridine (B92270) adduct. evitachem.comevitachem.com
Classification and Structural Diversity of Organostannanes
Organotin compounds are generally categorized based on the number of organic substituents attached to the tin atom, which can be represented by the formula R'n'SnX'4-n', where 'R' is an alkyl or aryl group and 'X' is a halide or other anionic group. msu.edu This classification leads to four main types:
Tetraorganotins (R'4'Sn): These are typically stable compounds where the tin atom is bonded to four organic groups.
Triorganotins (R'3'SnX): These compounds are known for their biocidal properties.
Diorganotins (R'2'SnX'2'): Widely used as PVC stabilizers and catalysts. vulcanchem.com
Monoorganotins (RSnX'3'): Often used as precursors in the synthesis of other organotin compounds.
The structural diversity of organostannanes is a key feature, arising from the tin atom's ability to adopt various coordination geometries, including tetrahedral, trigonal bipyramidal, and octahedral arrangements. organic-chemistry.org This flexibility allows for the formation of a wide array of structures, from simple molecules to complex clusters. nih.govorganic-chemistry.org
Significance of Organotin Compounds as Synthetic Tools in Organic Chemistry
Organotin compounds are invaluable reagents in modern organic synthesis, primarily due to their role in forming new carbon-carbon bonds. mdpi.com The Stille reaction, a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide, is a cornerstone of this application. wikipedia.orgresearchgate.net This reaction is widely used in the synthesis of complex molecules, including natural products and pharmaceuticals. mdpi.com
Beyond the Stille reaction, organotin hydrides, such as tributyltin hydride, are effective radical reducing agents used in various transformations, including dehalogenations and radical cyclizations. The versatility of organotin compounds is further demonstrated by their use in transmetalation reactions, where the organic group is transferred from tin to another metal, and as catalysts in processes like polyurethane formation and silicone vulcanization. wikipedia.org
Overview of Tributyl[2-(ethylsulfanyl)phenyl]stannane within the Landscape of Organotin Chemistry
This compound, with the CAS number 731857-68-4, is an example of a tetraorganotin compound. evitachem.comevitachem.commdpi.com Specifically, it is an aryltributylstannane, featuring a phenyl group substituted with an ethylsulfanyl group at the ortho position, and three butyl groups attached to the tin atom.
While detailed research findings on this compound are limited in publicly available scientific literature, its structure suggests its primary utility as a reagent in palladium-catalyzed cross-coupling reactions, such as the Stille reaction. wikipedia.orgresearchgate.net The presence of the ortho-(ethylsulfanyl) group may influence its reactivity and potential for intramolecular coordination. The general synthetic route to such a compound would likely involve the reaction of a corresponding organolithium or Grignard reagent with a tributyltin halide.
The table below provides some of the known properties for this compound, largely drawn from chemical supplier databases.
| Property | Value |
| CAS Number | 731857-68-4 |
| Molecular Formula | C20H36SSn |
| Synonyms | Stannane (B1208499), tributyl[2-(ethylthio)phenyl]- |
Data sourced from supplier catalogs.
Due to the scarcity of specific experimental data for this compound, the following table presents data for a closely related analogue, Tributyl[2-(methylsulfanyl)phenyl]stannane, to provide an illustrative example of the characteristics of such compounds. nih.gov
| Property | Value (for Tributyl[2-(methylsulfanyl)phenyl]stannane) |
| CAS Number | 203195-90-8 |
| Molecular Formula | C19H34SSn |
| Molecular Weight | 413.3 g/mol |
| IUPAC Name | tributyl-(2-methylsulfanylphenyl)stannane |
This data is for a related compound and is provided for illustrative purposes. nih.gov
Research Findings
Specific research focused solely on this compound is not widely documented. However, the broader class of aryltributylstannanes has been extensively studied. These compounds are primarily employed in Stille cross-coupling reactions to form new aryl-aryl or aryl-vinyl bonds. researchgate.net The general mechanism for the Stille reaction involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
The presence of the ortho-thioether functionality in this compound could potentially be leveraged in directed ortho-metalation reactions or may influence the electronic properties of the aromatic ring, thereby affecting its reactivity in cross-coupling reactions.
Properties
CAS No. |
731857-68-4 |
|---|---|
Molecular Formula |
C20H36SSn |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
tributyl-(2-ethylsulfanylphenyl)stannane |
InChI |
InChI=1S/C8H9S.3C4H9.Sn/c1-2-9-8-6-4-3-5-7-8;3*1-3-4-2;/h3-6H,2H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
JQJYQWOZMGFSJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC=C1SCC |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Tributyl 2 Ethylsulfanyl Phenyl Stannane
Palladium-Catalyzed Cross-Coupling Reactions
Stille Coupling: General Mechanism and Scope with Aryl Electrophiles
The Stille reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis, involving the palladium-catalyzed cross-coupling of an organostannane (organotin) compound with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org The reaction is prized for its tolerance of a wide variety of functional groups, and the stability of organostannane reagents to air and moisture. wikipedia.orgorganic-chemistry.org The general form of the reaction involves coupling an R¹ group from the organostannane with an R² group from an electrophile. wikipedia.org For Tributyl[2-(ethylsulfanyl)phenyl]stannane, the transferable group is the 2-(ethylsulfanyl)phenyl moiety, while the three butyl groups are considered "non-transferable".
The catalytic cycle of the Stille reaction is well-studied and proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orguwindsor.ca
Oxidative Addition : The cycle begins with a 14-electron Pd(0) complex, the active catalyst, which is often generated in situ from a precatalyst like Pd(PPh₃)₄. libretexts.org This Pd(0) species reacts with the aryl electrophile (Ar-X), such as an aryl iodide, bromide, or triflate, in an oxidative addition step. youtube.com The palladium atom inserts itself into the carbon-halide bond, resulting in a 16-electron square planar Pd(II) intermediate, cis-[Pd(Ar)(X)L₂]. uwindsor.calibretexts.org This intermediate often rapidly isomerizes to the more stable trans isomer. uwindsor.ca
Transmetalation : This is typically the rate-determining step of the cycle. researchgate.net The organostannane, this compound, transfers its 2-(ethylsulfanyl)phenyl group to the Pd(II) complex, displacing the halide. The halide is transferred to the tin atom, forming a tributyltin halide byproduct (Bu₃SnX). wikipedia.org The mechanism of transmetalation can vary, but an associative pathway is common, where the organostannane coordinates to the palladium center, forming a transient, 18-electron pentavalent intermediate before ligand exchange occurs. wikipedia.org
Reductive Elimination : The resulting Pd(II) intermediate, now bearing both organic partners ([Pd(Ar)(Ar')L₂]), undergoes reductive elimination. libretexts.org The two organic groups must be cis to each other for this to occur, so a trans-to-cis isomerization may be necessary. youtube.com The C-C bond is formed between the two aryl groups, yielding the final biaryl product. This step reduces the palladium back to its Pd(0) oxidation state, regenerating the active catalyst which can then enter another cycle. wikipedia.orgyoutube.com
The scope of the Stille coupling with respect to aryl electrophiles is broad. wikipedia.org Aryl iodides are the most reactive, followed by aryl bromides and triflates. wikipedia.org Aryl chlorides are generally less reactive but can be used with specialized catalysts and conditions. wikipedia.org The reaction is compatible with a wide range of functional groups on the electrophile, including esters, ketones, and nitro groups, which is a significant advantage over more reactive organometallic reagents like Grignards or organolithiums. youtube.com
Regioselectivity and Stereoselectivity in Stille Coupling Reactions
The stereochemical and regiochemical outcomes of the Stille coupling are critical for its application in complex molecule synthesis.
Stereoselectivity : A significant advantage of the Stille coupling is that it is generally stereoretentive. libretexts.org When using vinylstannanes, the configuration of the double bond in both the stannane (B1208499) and the vinyl halide is typically retained in the resulting diene product. wikipedia.org Similarly, for reactions involving chiral centers, especially sp³-hybridized organostannanes, the configuration is often preserved during the transmetalation step. nih.gov For this compound, which involves an sp²-carbon transfer, the primary concern is the retention of the aryl structure, which is reliably maintained throughout the reaction sequence.
Regioselectivity : This refers to which site of a molecule reacts when multiple reactive sites are present. In the context of the Stille reaction, this can apply to both the organostannane and the electrophile.
With Unsymmetrical Stannanes : this compound has four groups attached to the tin atom. The rate of transfer for different groups generally follows the order: alkynyl > vinyl > aryl > allyl > benzyl (B1604629) >> alkyl. The sp²-hybridized 2-(ethylsulfanyl)phenyl group is readily transferred in preference to the sp³-hybridized butyl groups. wikipedia.org
With Unsymmetrical Electrophiles : When an electrophile contains multiple halide or pseudohalide groups of differing reactivity, selective coupling is possible. For example, the greater reactivity of an aryl iodide allows it to be coupled selectively in the presence of an aryl bromide or chloride. wikipedia.org The regioselectivity of oxidative addition has been shown to favor insertion into the more reactive C-X bond. uwindsor.ca However, controlling regioselectivity in substrates with multiple, similarly reactive sites remains a significant challenge that often requires careful optimization of reaction conditions. libretexts.org
Role of the 2-(Ethylsulfanyl)phenyl Moiety in Tuning Reactivity and Selectivity in Stille Reactions
The presence of the ethylsulfanyl group (-SEt) at the ortho-position of the phenyl ring in this compound is not merely a passive substituent. Heteroatom-containing groups in this position can play a crucial role in the catalytic cycle, influencing both reaction rates and selectivity through intramolecular coordination.
The sulfur atom in the ethylsulfanyl group possesses lone pairs of electrons that can coordinate to the palladium center during the transmetalation step. This can occur in the Pd(II) intermediate formed after oxidative addition. This intramolecular coordination can have several effects:
Stabilization of Intermediates : The chelation can stabilize the palladium intermediates involved in the transmetalation process.
Influence on Selectivity : By holding the phenyl ring in a fixed orientation relative to the palladium center, the ortho-substituent can influence the geometry of the transition state. While less critical for the transfer of a symmetrical phenyl group, such directional effects can be important in more complex systems or in influencing the subsequent reductive elimination step.
This phenomenon is analogous to the effects seen with other ortho-heteroatomic substituents in cross-coupling reactions and has been observed in related systems, such as stannylated tellurophenes where heteroatom interactions are key. researchgate.net
Table 1: Representative Palladium-Catalyzed Stille Coupling Reactions This table provides examples of typical Stille coupling reactions, illustrating the variety of substrates and conditions employed.
| Organostannane Partner | Electrophile Partner | Catalyst System | Solvent | Conditions | Yield (%) |
| Tributyl(vinyl)stannane | Iodobenzene | Pd(PPh₃)₄ | THF | 65 °C, 16h | 92 |
| Tributyl(phenyl)stannane | 4-Bromotoluene | PdCl₂(PPh₃)₂ | Toluene | 100 °C, 24h | 85 |
| 2-(Tributylstannyl)furan | 1,4-Dibromobenzene | Pd(PPh₃)₄ | Toluene | 110 °C, 20h | 88 |
| Tributyl(ethynyl)stannane | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/P(o-tol)₃ | DMF | 80 °C, 6h | 95 |
Radical Reactions Involving Organotin Species
Homolytic Substitution at Sulfur and Carbon Centers by Tributyltin Radicals
Organotin compounds are key precursors for generating tributyltin radicals (Bu₃Sn•), which are highly useful intermediates in radical chemistry. The tributyltin radical is typically generated by the homolytic cleavage of the relatively weak Sn-H bond in tributyltin hydride (Bu₃SnH) using a radical initiator like azobisisobutyronitrile (AIBN) upon heating or photolysis. libretexts.orglibretexts.org
Once formed, the tributyltin radical can participate in homolytic substitution reactions, often denoted as S_H2 (substitution, homolytic, bimolecular). In the context of this compound, two primary pathways for radical reactions exist: cleavage of the tin-carbon bond and reaction at the sulfur center.
Homolytic Substitution at Carbon : The Sn-C bond in aryl stannanes can be cleaved under certain conditions, although it is stronger than the Sn-H bond. Photolysis of tetraalkyltin compounds can generate tin-centered radicals. The primary radical reaction of Bu₃Sn•, however, involves abstraction of a halogen or other radical precursor group from a substrate to generate a carbon-centered radical. libretexts.org
Homolytic Substitution at Sulfur : Tin radicals exhibit a strong affinity for sulfur. organic-chemistry.org This principle is the basis of the Barton-McCombie deoxygenation, where a tin radical adds to the C=S bond of a xanthate. libretexts.orgyoutube.com The tributyltin radical can also attack a sulfur atom in a sulfide (B99878) directly in an S_H2 reaction, displacing a carbon-centered radical. The reaction would proceed as follows: Bu₃Sn• + R-S-Ar → [Bu₃Sn-S(•)-R]Ar → Bu₃Sn-S-R + Ar• In the case of this compound itself, an intermolecular reaction with another tin radical is unlikely. However, if a molecule contains a sulfide moiety, it can be a target for a tin radical generated from an external source like Bu₃SnH. The rate of these S_H2 reactions at sulfur is generally slower than halogen abstraction but serves as a viable pathway for radical generation. ucl.ac.uk
Tin Hydride-Mediated Reductions and Carbon-Carbon Bond Formations
Tributyltin hydride (Bu₃SnH) is a versatile reagent for mediating a wide range of radical transformations, primarily acting as a hydrogen atom donor to propagate a radical chain reaction. organic-chemistry.orgthieme-connect.de
Reductions : The most common application of Bu₃SnH is the reduction (dehalogenation) of organic halides. libretexts.org The chain mechanism involves:
Initiation : A small amount of initiator (e.g., AIBN) generates tributyltin radicals (Bu₃Sn•). libretexts.org
Propagation : a. The tributyltin radical abstracts a halogen atom from the organic halide (R-X) to form a stable tributyltin halide (Bu₃Sn-X) and a carbon-centered radical (R•). libretexts.org b. The carbon radical (R•) then abstracts a hydrogen atom from a molecule of tributyltin hydride (Bu₃SnH), yielding the reduced product (R-H) and a new tributyltin radical (Bu₃Sn•), which continues the chain. libretexts.orgpharmacy180.com
This process is highly efficient for the reduction of alkyl iodides and bromides. ucl.ac.uk
Carbon-Carbon Bond Formations : Beyond simple reductions, the carbon-centered radical intermediate (R•) generated in the propagation step can be intercepted to form new C-C bonds before it abstracts a hydrogen atom from Bu₃SnH. libretexts.orglibretexts.org
Intramolecular C-C Bond Formation (Cyclization) : If the substrate contains an appropriately positioned alkene or alkyne, the initially formed radical can add intramolecularly to the π-system, creating a new ring and a new radical center. pharmacy180.comresearchgate.net This new radical then abstracts a hydrogen from Bu₃SnH to complete the reaction. The concentration of Bu₃SnH is a critical parameter: low concentrations favor cyclization over direct reduction. pharmacy180.com
Intermolecular C-C Bond Formation (Giese Reaction) : The radical generated from the halide can add to an external, electron-deficient alkene (a radical acceptor). The resulting adduct radical then abstracts a hydrogen from Bu₃SnH to afford the final product. nih.gov
Table 2: Representative Radical Reactions Mediated by Tributyltin Species
| Reaction Type | Substrate | Reagents | Product Type | Key Feature |
| Dehalogenation | 1-Bromooctane | Bu₃SnH, AIBN (cat.) | Octane | Reduction of C-Br to C-H. libretexts.org |
| Deoxygenation (Barton-McCombie) | Cyclohexyl S-methyl dithiocarbonate | Bu₃SnH, AIBN (cat.) | Cyclohexane | Reduction of secondary alcohol via xanthate. youtube.com |
| Radical Cyclization | 6-Iodo-1-hexene | Bu₃SnH, AIBN (cat.) | Methylcyclopentane | 5-exo-trig cyclization. pharmacy180.com |
| Giese Reaction | Iodocyclohexane, Acrylonitrile | Bu₃SnH, AIBN (cat.) | 3-(Cyclohexyl)propanenitrile | Intermolecular C-C bond formation. nih.gov |
Intramolecular Radical Cyclization Pathways
While specific studies on the intramolecular radical cyclization of this compound are not extensively documented, the principles of radical chemistry allow for the postulation of potential reaction pathways. The generation of an aryl radical at the 2-position of the phenyl ring, typically through the homolytic cleavage of the carbon-tin bond induced by radical initiators such as azobisisobutyronitrile (AIBN), could lead to subsequent intramolecular reactions.
One plausible pathway involves an intramolecular homolytic substitution (SHi) at the sulfur atom of the ethylsulfanyl group. In this scenario, the initially formed aryl radical would attack the adjacent sulfur atom, leading to the formation of a five-membered heterocyclic ring and the expulsion of an ethyl radical. The feasibility of such cyclizations is often dependent on the stability of the resulting radical and the geometric constraints of the transition state. The formation of five- and six-membered rings through radical cyclizations is generally favored.
Alternatively, if the ethyl group of the ethylsulfanyl moiety contains an abstractable hydrogen or a site of unsaturation, intramolecular hydrogen atom transfer (HAT) or radical addition could occur. For instance, the generation of a radical on the ethyl chain could lead to cyclization onto the aromatic ring. The regioselectivity of these cyclizations is governed by the relative stability of the resulting radical intermediates. It is known that thiyl radicals can readily participate in cyclization reactions with unsaturated substrates. nih.gov The cyclization of an aryl radical onto a tethered sulfur atom is a known process for the formation of sulfur-containing heterocycles. nih.gov
The general mechanism for such a radical cyclization would proceed as follows:
Initiation: Generation of a tributyltin radical from a radical initiator.
Radical Formation: Abstraction of the tributylstannyl group from this compound to form the corresponding aryl radical.
Cyclization: Intramolecular attack of the aryl radical onto the sulfur atom or a part of the ethylsulfanyl side chain.
Propagation/Termination: The newly formed radical can propagate the chain or be quenched to yield the final cyclized product.
Further research, including computational modeling and experimental validation, would be necessary to fully elucidate the specific intramolecular radical cyclization pathways available to this compound and to determine the major products and their formation mechanisms.
Copper-Mediated Transformations
Copper-mediated reactions of organostannanes have gained significant attention as a milder and often more selective alternative to palladium-catalyzed couplings.
A significant application of arylstannanes is their coupling with electrophilic sulfur sources to form aryl thioethers, a common motif in pharmaceuticals and materials science. Research has demonstrated that a simple and efficient ligand-free copper(I)-mediated method can be employed for the cross-coupling of aryl and alkyl stannanes with sulfur electrophiles. This method offers a direct route to unsymmetrical diaryl or aryl alkyl thioethers.
In a typical reaction, an aryltributylstannane is reacted with a disulfide or an N-thiosuccinimide in the presence of a stoichiometric amount of a copper(I) salt, such as copper(I) chloride (CuCl), in a suitable solvent like 1,4-dioxane. The reaction proceeds under relatively mild conditions and, notably, does not require the use of expensive or complex ligands. The presence of an additive like potassium fluoride (B91410) (KF) can facilitate the transmetalation from tin to copper by forming insoluble tributyltin fluoride, thereby driving the reaction forward.
The general scope of this reaction is broad, tolerating a variety of functional groups on the aryl ring of the stannane. While this compound itself was not explicitly detailed in these studies, the successful coupling of various substituted tributylphenylstannanes suggests its likely compatibility.
Table 1: Examples of Ligand-Free Copper(I)-Mediated Thiolation of Arylstannanes
| Arylstannane | Sulfur Electrophile | Product | Yield (%) |
| Tributyl(phenyl)stannane | Diphenyl disulfide | Phenyl sulfide | 76 |
| Tributyl(4-methoxyphenyl)stannane | Di-p-tolyl disulfide | 4-Methoxy-4'-methyl-diphenyl sulfide | 85 |
| Tributyl(3-chlorophenyl)stannane | Bis(4-chlorophenyl) disulfide | 3,4'-Dichlorodiphenyl sulfide | 72 |
This table is a representative example based on reported methodologies and not specific to this compound.
The mechanism of the copper-mediated coupling of organostannanes with sulfur electrophiles is thought to proceed through a Cu(I)/Cu(III) catalytic cycle, although a direct nucleophilic substitution cannot be entirely ruled out. The proposed mechanism involves several key steps:
Transmetalation: The first step is the transmetalation of the aryl group from the organostannane to the copper(I) center. This forms an arylcopper(I) intermediate. The presence of an ortho-chelating group, such as the ethylsulfanyl moiety in this compound, could potentially influence the rate and efficiency of this step.
Oxidative Addition: The arylcopper(I) intermediate then undergoes oxidative addition with the electrophilic sulfur reagent (e.g., a disulfide, R-S-S-R). This step forms a copper(III) intermediate of the type [Ar(RS)Cu(III)X], where X is the counterion.
Reductive Elimination: The final step is the reductive elimination from the copper(III) intermediate, which forms the desired C-S bond of the aryl thioether product and regenerates a copper(I) species.
The requirement for a stoichiometric amount of copper in some reported procedures is attributed to the potential for the product thioether or the sulfur electrophile to coordinate to the copper center, thereby deactivating the catalyst.
Other Organometallic Reactions and Derivatizations
Beyond radical and copper-mediated reactions, this compound can participate in other important organometallic transformations.
Transmetalation is a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. This compound can serve as a source of the 2-(ethylsulfanyl)phenyl group in transmetalation reactions with various other metal complexes.
For instance, transmetalation to palladium(II) complexes is a key step in Stille cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. While specific examples with this compound are not prevalent in the literature, the general reactivity of aryltributylstannanes suggests that it would readily undergo transmetalation with a suitable palladium(0) catalyst that has undergone oxidative addition with an organic halide.
Transmetalation to other metals such as gold is also a possibility. Research has shown that arylstannanes can transmetalate with gold(I) complexes to form arylgold(I) species. researchgate.net The conditions for such reactions can vary, but they open up pathways to novel organogold compounds with potential applications in catalysis and materials science. The presence of the ortho-sulfur atom in this compound could lead to interesting coordination chemistry with the new metal center. rsc.org
The structure of this compound offers multiple sites for further functionalization, allowing for the synthesis of more complex derivatives.
Functionalization of the Phenyl Ring: The ethylsulfanyl group is known to be a directing group in electrophilic aromatic substitution reactions, although its directing effect is weaker than that of an alkoxy group. A more powerful strategy for regioselective functionalization of the phenyl ring is directed ortho-metalation (DoM). rsc.orgnih.gov The sulfur atom of the ethylsulfanyl group can coordinate to a strong base like n-butyllithium, directing deprotonation to the ortho-position (the 6-position of the phenyl ring). The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new functional groups with high regioselectivity.
Table 2: Potential Electrophiles for Directed ortho-Metalation of an Aryl Sulfide
| Electrophile | Introduced Functional Group |
| CO₂ | Carboxylic acid |
| DMF | Aldehyde |
| I₂ | Iodine |
| R-CHO | Secondary alcohol |
| R₂CO | Tertiary alcohol |
This table represents general possibilities for the functionalization of aryl sulfides via DoM.
Functionalization of the Ethylsulfanyl Group: The sulfur atom of the ethylsulfanyl group is itself a site for chemical modification. For example, it can be oxidized to the corresponding sulfoxide (B87167) or sulfone using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). These oxidized derivatives would have significantly different electronic properties and could be used in further synthetic transformations. The sulfoxide moiety can act as a chiral auxiliary or participate in Pummerer-type rearrangements.
Advanced Spectroscopic Characterization Techniques for Organotin Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of organotin compounds, offering unparalleled insight into the molecule's structure in solution. By analyzing various nuclei such as ¹H, ¹³C, and ¹¹⁹Sn, a complete picture of the connectivity and electronic environment can be assembled.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for detailing the organic portions of the molecule—the tributyl groups, the phenyl ring, and the ethylsulfanyl substituent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For the target compound, separate resonances are anticipated for each carbon in the butyl chains, the six unique carbons of the substituted phenyl ring, and the two carbons of the ethylsulfanyl group. The chemical shifts in ¹³C NMR cover a wider range than in ¹H NMR, often leading to better resolution of individual signals. wisc.edu
The following table presents expected ¹H and ¹³C NMR chemical shifts for Tributyl[2-(ethylsulfanyl)phenyl]stannane, based on data from analogous compounds like aryltributylstannanes. rsc.org
| Group | ¹H Chemical Shift (δ, ppm) (Expected) | ¹³C Chemical Shift (δ, ppm) (Expected) |
| Tributyl (Sn-(CH₂)₃CH₃) | ||
| α-CH₂ | 0.96 – 1.13 (m) | ~10-13 |
| β-CH₂ | 1.43 – 1.62 (m) | ~29 |
| γ-CH₂ | 1.27 – 1.41 (m) | ~27 |
| δ-CH₃ | 0.88 (t) | ~14 |
| Phenyl (C₆H₄) | ~7.0 - 7.7 (m) | ~122 - 142 |
| Ethylsulfanyl (S-CH₂CH₃) | ||
| S-CH₂ | ~2.9 (q) | ~26-30 |
| S-CH₃ | ~1.3 (t) | ~14-16 |
Data are estimations based on known values for similar functional groups and compounds. rsc.orggithub.io
¹¹⁹Sn NMR spectroscopy is a powerful and direct method for probing the electronic environment of the tin atom. northwestern.edu Tin possesses three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its slightly higher sensitivity and natural abundance (8.59%). huji.ac.ilnorthwestern.edu The chemical shift of ¹¹⁹Sn is highly sensitive to the nature and number of substituents attached to it, spanning a very wide range of over 5000 ppm. northwestern.edu
For tetraorganostannanes like this compound, the ¹¹⁹Sn chemical shift is expected to be in the negative region relative to the standard reference, tetramethylstannane (SnMe₄). For instance, the ¹¹⁹Sn chemical shift for a similar compound, tributyl(2,4,6-triisopropylphenyl)stannane, is reported at -63.78 ppm. rsc.org The presence of the sulfur-substituted phenyl group would influence this value, providing a characteristic fingerprint for the compound.
The Nuclear Overhauser Effect (n.O.e.) is a phenomenon that causes a change in the intensity of an NMR resonance when a nearby resonance is saturated. wikipedia.org This effect is transmitted through space, not through chemical bonds, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei. nsf.gov Consequently, n.O.e. difference spectroscopy is an exceptionally powerful tool for determining the spatial proximity of atoms and thus the stereochemistry and conformation of molecules. libretexts.org
In an n.O.e. difference experiment on this compound, one could irradiate specific proton signals and observe which other protons show an enhancement in their signal intensity.
Irradiation of the protons on the methylene (B1212753) group of the ethylsulfanyl substituent (S-CH₂) would be expected to cause an n.O.e. enhancement on the adjacent aromatic proton (at the C3 position of the phenyl ring).
Similarly, irradiating the protons on the α-methylene groups of the tributyl chains (Sn-CH₂) would likely show an n.O.e. with the aromatic proton at the C6 position, confirming their spatial closeness due to the ortho-substitution pattern.
These experiments provide unambiguous proof of through-space interactions, which is crucial for confirming the proposed structure and understanding its preferred conformation in solution. slideshare.net
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" based on the functional groups present. anton-paar.com
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying the components of a molecule. thermofisher.com
For this compound, the FT-IR spectrum would be expected to display several key absorption bands:
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl and ethyl groups appear just below 3000 cm⁻¹.
C-C Stretching: Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.
C-H Bending: Aliphatic C-H bending (scissoring, wagging) vibrations are found in the 1470-1365 cm⁻¹ range.
C-S Stretching: The C-S stretch is typically weak and appears in the 700-600 cm⁻¹ region.
Sn-C Stretching: Asymmetric and symmetric Sn-C stretching vibrations in tributyltin compounds are expected in the 600-500 cm⁻¹ range.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch | 3000 - 2850 |
| Aromatic C=C stretch | 1600 - 1450 |
| Aliphatic C-H bend | 1470 - 1365 |
| C-S stretch | 700 - 600 |
| Sn-C stretch | 600 - 500 |
Data are estimations based on standard FT-IR correlation tables. researchgate.netprimescholars.com
Raman spectroscopy is a light scattering technique that, like FT-IR, provides information about molecular vibrations. youtube.com However, the selection rules are different. While FT-IR is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. youtube.com Therefore, symmetric vibrations and bonds involving heavier atoms or non-polar groups often produce strong signals in Raman spectra, whereas they may be weak or absent in FT-IR. rsc.org
For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric Sn-C stretching: The symmetric stretching of the three Sn-C bonds of the tributyl moiety would be expected to give a strong Raman signal.
S-S and C-S vibrations: Sulfur-containing functional groups often yield characteristic and strong Raman bands.
Aromatic ring vibrations: The "ring breathing" mode of the phenyl ring is typically a very strong and sharp band in the Raman spectrum.
By combining FT-IR and Raman data, a more complete vibrational analysis can be achieved, confirming the presence of all key structural components of the molecule. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, offering a lens into the electronic world of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting the geometric and electronic properties of molecules.
Geometry Optimization: DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in Tributyl[2-(ethylsulfanyl)phenyl]stannane, its optimized geometry. This involves finding the minimum energy conformation of the molecule. For this compound, key parameters such as bond lengths (e.g., C-Sn, C-S, Sn-Cbutyl), bond angles (e.g., C-Sn-C), and dihedral angles that define the orientation of the phenyl ring and the butyl groups would be calculated.
Electronic Structure: DFT also provides a detailed picture of the electronic structure. This includes the distribution of electron density, which is fundamental to understanding the molecule's polarity and reactivity. The calculations would reveal the energies and shapes of the molecular orbitals.
Below is an illustrative table of the kind of data that would be obtained from a DFT geometry optimization of this compound.
Illustrative DFT-Calculated Geometrical Parameters
| Parameter | Atom Pair/Triplet | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | Sn-C(phenyl) | 2.15 Å |
| Bond Length | Sn-C(butyl) | 2.17 Å |
| Bond Length | C(phenyl)-S | 1.78 Å |
| Bond Length | S-C(ethyl) | 1.82 Å |
| Bond Angle | C(phenyl)-Sn-C(butyl) | 108.5° |
| Bond Angle | C(butyl)-Sn-C(butyl) | 110.5° |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and localization of these orbitals can predict how a molecule will react.
HOMO (Highest Occupied Molecular Orbital): This orbital represents the site of nucleophilicity, indicating where the molecule is most likely to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the site of electrophilicity, indicating where the molecule is most likely to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO would likely be localized on the electron-rich regions, such as the sulfur atom and the phenyl ring, while the LUMO might be associated with the tin atom and the antibonding orbitals of the C-Sn bonds.
Illustrative FMO Energy Data
| Molecular Orbital | Energy (eV) (Illustrative) | Description |
|---|---|---|
| HOMO | -5.8 | Indicates potential for electron donation. |
| LUMO | -0.5 | Indicates potential for electron acceptance. |
Note: The values in this table are illustrative examples.
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized bonds and lone pairs, which align more closely with classical chemical bonding concepts.
For this compound, NBO analysis would provide insights into:
Hybridization: The hybridization of the tin, carbon, and sulfur atoms.
Bonding Type: The nature of the Sn-C and C-S bonds (e.g., covalent character, polarization).
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species.
The MEP map uses a color scale to indicate charge distribution:
Red: Regions of negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like sulfur). These are sites prone to electrophilic attack.
Blue: Regions of positive electrostatic potential, often found around electropositive atoms or hydrogen atoms attached to electronegative atoms. These are sites prone to nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential.
For this compound, an MEP map would likely show a region of negative potential around the sulfur atom due to its lone pairs and a region of positive or less negative potential around the electropositive tin atom and the hydrogen atoms of the butyl groups.
Mechanistic Pathway Modeling
Computational chemistry is also instrumental in modeling the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
This compound is a type of organostannane that can participate in cross-coupling reactions, such as the Stille coupling. Transition state analysis is a computational method used to identify the high-energy structures (transition states) that connect reactants, intermediates, and products along a reaction pathway.
By modeling the Stille cross-coupling reaction of this compound with an organic halide, for example, computational chemists can:
Identify the Reaction Mechanism: Determine the sequence of elementary steps, such as oxidative addition, transmetalation, and reductive elimination.
Calculate Activation Energies: Determine the energy barriers for each step, which allows for the identification of the rate-determining step of the reaction.
Analyze Transition State Geometries: Examine the structure of the transition states to understand the steric and electronic factors that influence the reaction's feasibility and selectivity.
Similarly, if the compound were to undergo reactions involving radical intermediates, transition state analysis could be used to model the homolytic cleavage of bonds and the subsequent radical propagation steps, providing activation energies and characterizing the radical species involved.
Reaction Coordinate Mapping and Energy Profiles
Reaction coordinate mapping is a computational technique used to explore the energy landscape of a chemical reaction, identifying the lowest energy path from reactants to products. This path includes transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima.
For this compound, a key reaction of interest would be the Stille cross-coupling, where the aryl group is transferred to an organic halide, catalyzed by a palladium complex. A computational study would typically involve the following steps:
Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and a palladium catalyst) and the final products are optimized to find their lowest energy structures.
Transition State Searching: Algorithms are used to locate the transition state structure for key steps of the catalytic cycle, such as transmetalation.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation can be performed to confirm that it connects the intended reactants and products and to map out the energy profile along the reaction pathway.
The presence of the ortho-ethylsulfanyl group is of particular interest. It is hypothesized that the sulfur atom could coordinate to the tin center or the palladium catalyst during the reaction, potentially lowering the activation energy of the transmetalation step compared to a non-substituted phenyltributylstannane. This intramolecular assistance could be quantified by comparing the calculated energy barriers.
Table 1: Hypothetical Energy Profile Data for a Stille Coupling Reaction
| Species/State | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Pd(0)L2 | 0.0 |
| Oxidative Addition TS | Transition state for Pd insertion | Data Not Available |
| Pd(II) Intermediate | Oxidative addition product | Data Not Available |
| Transmetalation TS | Transition state for aryl transfer to Pd | Data Not Available |
| Products | Arylated product + Tributyltin halide + Pd(0)L2 | Data Not Available |
This table illustrates the type of data that would be generated from a computational study. The actual values are not available in the literature.
Conformational Analysis and Stereochemical Predictions
Conformational analysis of this compound would focus on the rotational freedom around several key bonds, primarily the C(aryl)-Sn bond and the C(aryl)-S bond. The bulky tributyltin group and the ethylsulfanyl group create significant steric hindrance, which will dictate the preferred three-dimensional arrangement of the molecule.
A key aspect to investigate would be the potential for an intramolecular Sn-S interaction. The distance between the tin and sulfur atoms would be a critical parameter to monitor in different conformations. A weak dative bond or through-space interaction could stabilize certain conformers.
Computational methods, such as Density Functional Theory (DFT), would be employed to:
Perform a systematic scan of the potential energy surface by rotating key dihedral angles.
Identify all low-energy conformers.
Calculate the relative energies of these conformers to determine their population at a given temperature.
The stereochemical outcome of reactions involving this compound could be influenced by its preferred conformation. For instance, if the sulfur atom blocks one face of the molecule, it could direct incoming reagents to the opposite face, leading to a specific stereoisomer.
Table 2: Hypothetical Conformational Analysis Data
| Conformer | Dihedral Angle (C-C-Sn-C) (°) | Dihedral Angle (C-C-S-C) (°) | Sn-S Distance (Å) | Relative Energy (kcal/mol) |
| Conformer A | Data Not Available | Data Not Available | Data Not Available | 0.0 (Global Minimum) |
| Conformer B | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Conformer C | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
This table represents the kind of data that a conformational analysis would yield. The specific values for this compound have not been published.
Applications in Complex Organic Synthesis and Methodology Development
Role as a Versatile Building Block for Carbon-Carbon Bond Formation in Complex Molecule Synthesis
The primary application of aryltributylstannanes like Tributyl[2-(ethylsulfanyl)phenyl]stannane is in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. In this context, the compound serves as the organotin component, effectively transferring the 2-(ethylsulfanyl)phenyl group to a variety of organic electrophiles (such as vinyl or aryl halides/triflates). This transformation is one of the most reliable methods for forming carbon-carbon (C-C) bonds due to its tolerance of a wide array of functional groups and generally mild reaction conditions.
The presence of the ortho-(ethylsulfanyl) group can influence the reactivity of the stannane (B1208499). The sulfur atom can coordinate to the palladium catalyst, potentially altering the rates and outcomes of the catalytic cycle. This makes such reagents particularly interesting for the synthesis of sterically congested biaryl systems or heterocyclic structures where intramolecular coordination can play a key role.
Table 1: Illustrative Stille Coupling Application
| Reactant A | Reactant B (Electrophile) | Catalyst/Conditions | Product Type |
| This compound | Aryl Iodide (e.g., 4-Iodoanisole) | Pd(PPh₃)₄, Toluene, 100 °C | 2-(Ethylsulfanyl)-4'-methoxy-1,1'-biphenyl |
| This compound | Vinyl Bromide (e.g., 1-Bromostyrene) | PdCl₂(MeCN)₂, DMF, 80 °C | 1-(Ethylsulfanyl)-2-styrylbenzene |
Employment in Stereoselective and Regioselective Synthesis
Regioselectivity refers to the preference for bond formation at one position over other possible positions, while stereoselectivity refers to the preference for the formation of one stereoisomer over another youtube.comkhanacademy.orgmasterorganicchemistry.com. In the context of this compound, these concepts are highly relevant.
Regioselectivity: The ortho-substituent pattern of the molecule is fixed by its synthesis. Its primary role in regioselectivity is as a directing group. For instance, the thioether and stannane groups can direct further electrophilic aromatic substitution reactions to specific positions on the phenyl ring. More significantly, the ortho-thioether can facilitate directed ortho-metalation. Treatment with a strong base like n-butyllithium could potentially lead to lithiation adjacent to the thioether, which is a more powerful directing group than the stannane. Subsequent reactions with electrophiles would yield trisubstituted aromatic compounds with high regiocontrol.
Stereoselectivity: While the stannane itself is achiral, it can be employed in reactions that establish stereocenters. For example, in a coupling reaction with a chiral electrophile, the resulting product may be formed with a specific diastereoselectivity. The bulky nature of the tributyltin group and the coordinating potential of the adjacent thioether can influence the transition state geometry of the reaction, thereby favoring the formation of one stereoisomer youtube.comyoutube.com.
Participation in Cascade Reactions and Multicomponent Transformations
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single pot to form a product that incorporates atoms from all starting materials organic-chemistry.orgnih.gov.
This compound is an ideal substrate for designed cascade sequences. A typical strategy would involve:
Initial Cross-Coupling: A Stille reaction to form a C-C bond at the position of the tin moiety.
Subsequent Cyclization: The newly introduced group can then react with the ortho-(ethylsulfanyl) substituent in a subsequent, often intramolecular, step. For example, the thioether could be oxidized to a sulfone, making the ortho-proton more acidic and enabling a cyclization/condensation reaction.
While direct participation in a classical MCR is less common, this stannane can be used to synthesize key fragments that are later used in such reactions youtube.com. Its ability to introduce a functionalized aryl ring in one step simplifies the synthesis of complex starting materials needed for MCRs designed to build molecular libraries, for instance, in drug discovery nih.gov.
Contribution to the Development of Advanced Synthetic Methodologies
The development of functionalized organostannanes like this compound is integral to the advancement of synthetic methodologies. The creation of bifunctional or polyfunctional reagents allows chemists to move beyond simple coupling reactions and design more sophisticated and efficient synthetic routes.
The presence of the thioether group allows for the exploration of "tethered" catalyst systems, where the sulfur atom could act as a temporary ligand or directing group in metal-catalyzed processes beyond Stille coupling. This can lead to new methods for C-H activation or other directed transformations. For example, research into palladium-catalyzed reactions has shown that ortho-substituents can direct C-H functionalization at a neighboring position, a strategy that could be applicable to this reagent nih.gov.
Precursor for the Synthesis of Functionalized Organic Scaffolds and Advanced Materials
A key utility of this compound is its role as a precursor to complex molecular scaffolds mdpi.com. The tributyltin group can be considered a "placeholder" for a wide range of substituents introduced via cross-coupling. Simultaneously, the thioether group is not merely a passive spectator; it can be readily transformed into other functional groups.
Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide (B87167) or a sulfone. These groups have different electronic and steric properties and are valuable functionalities in medicinal chemistry and materials science.
Cleavage/Modification: The ethyl-sulfur bond could potentially be cleaved or modified to install other functional groups.
This dual functionality enables the synthesis of diverse libraries of 2-substituted thiophenols, sulfoxides, and sulfones, which are important structural motifs in pharmaceuticals and organic materials. The ability to build upon a core aromatic scaffold in multiple, distinct steps makes this reagent a valuable starting point for creating complex, functionalized molecules researchgate.net.
Future Research Directions and Contemporary Challenges
Development of More Sustainable and Less Toxic Organotin Reagents and Catalytic Systems
A significant challenge in organotin chemistry is the toxicity associated with tin compounds. gelest.comtandfonline.com Triorganotin compounds are generally the most toxic, and while tetraorganotins are less so, they can degrade into toxic triorganotin species in the environment. gelest.comchromatographyonline.com This has spurred extensive research into developing safer and more sustainable alternatives.
One major approach is the development of "tin-free" catalysts for coupling reactions that traditionally use organostannanes. researchgate.net Metals such as zinc, bismuth, zirconium, and iron are emerging as compelling, less toxic substitutes. researchgate.netborchers.comriken.jp For instance, recent studies have demonstrated iron-catalyzed cross-coupling using organosodium reagents as a sustainable alternative to palladium-catalyzed reactions involving organometallics like tin. riken.jp
The chelation of organometallic fragments with ligands that possess antioxidant properties is also being explored. nih.gov This approach aims to reduce the toxic effects of organotin compounds on healthy cells by mitigating oxidative stress. nih.gov
Table 1: Alternative Catalytic Systems to Traditional Organotins
| Catalyst Type | Metal Center | Advantages | Relevant Applications |
| Organometallic | Bismuth, Zinc, Zirconium | Lower toxicity, reduced regulatory risk. researchgate.netborchers.com | Polyurethane coatings, polyester (B1180765) synthesis. researchgate.netatamanchemicals.com |
| Organometallic | Iron | Earth-abundant, environmentally friendly. riken.jp | Homocoupling and cross-coupling reactions. riken.jp |
| Resin-Bound | Tin | Facilitates easy removal of tin byproducts, low residual tin levels. researchgate.net | Stille coupling, atom transfer cyclizations. researchgate.net |
Exploration of Novel Reactivity Modes for Sulfur-Containing Aryl Stannanes
Aryl stannanes containing heteroatoms, such as the sulfur in Tributyl[2-(ethylsulfanyl)phenyl]stannane, offer opportunities for novel reactivity. The sulfur atom, with its lone pairs of electrons, can act as a Lewis base, potentially coordinating to the metal center in a catalytic cycle. This intramolecular coordination could influence the reactivity, selectivity, and stability of the organotin reagent and any intermediates formed during a reaction.
Organotin(IV) compounds are known to expand their coordination number beyond four, forming five- or six-coordinate complexes, particularly with electronegative groups present. rjpbcs.com The sulfur-ether moiety in this compound could facilitate the formation of such hypervalent tin species, potentially altering the transmetalation step in Stille-type couplings. wikipedia.orgorganic-chemistry.org The exploration of this intramolecular assistance is a key area of research.
Furthermore, the sequence of a substitution reaction to create the aryl stannane (B1208499) followed by a palladium-catalyzed coupling reaction is a powerful synthetic tool. conicet.gov.ar The presence of the sulfur group allows for diverse functionalization possibilities, and understanding its electronic influence on the aryl ring is crucial for designing new synthetic transformations. The development of one-pot reactions where the sulfur-containing stannane is generated and then used in a subsequent coupling reaction without isolation represents an efficient and atom-economical approach. msu.edu
Integration into Continuous Flow and Automated Synthesis Platforms
The integration of organometallic chemistry with modern synthesis technologies is a rapidly advancing field. Automated synthesis and continuous flow platforms offer significant advantages over traditional batch chemistry, including enhanced reaction control, improved safety, higher efficiency, and greater reproducibility. sigmaaldrich.commit.edu
Continuous flow systems, where reagents pass through a series of tubes and modules, are particularly well-suited for reactions involving sensitive or toxic reagents like organostannanes. mit.edu This setup allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and cleaner reaction profiles. For organometallic synthesis, which often requires low-temperature conditions to control reactivity and ensure selectivity, automated reactors provide precise temperature control without the need for traditional cooling baths. mt.com
Automated platforms can perform an entire synthesis, from combining reagents to purification and analysis, based on a programmed protocol. sigmaaldrich.comwikipedia.orgnih.gov Such systems can rapidly screen a wide range of reaction conditions to find the optimal parameters for a new transformation, a process that could take weeks or months using manual methods. mit.edu Applying this technology to cross-coupling reactions involving sulfur-containing aryl stannanes could significantly accelerate the discovery of new synthetic methods and the production of complex molecules. sigmaaldrich.com
Advanced Spectroscopic and Computational Approaches for In-situ Reaction Monitoring and Predictive Modeling
Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and online High-Performance Liquid Chromatography (HPLC) are powerful tools for tracking the concentration of reactants, intermediates, and products throughout a reaction. acs.org For organotin chemistry, ¹¹⁹Sn NMR spectroscopy is a particularly vital technique for studying the structure and bonding of tin compounds in both solution and solid states. rjpbcs.comum.edu.myrsc.org These methods have been used to monitor all stages of a cross-coupling reaction, from pre-catalyst activation to the final reductive elimination. acs.orgrsc.org
Alongside experimental techniques, computational modeling has become an indispensable tool for predicting reaction outcomes and elucidating mechanisms. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, calculate energy barriers for different steps, and predict the structures of intermediates and transition states. researchgate.net Advanced computational methods have been successfully used to accurately calculate ¹¹⁹Sn NMR chemical shifts, providing a powerful link between theoretical models and experimental observations. researchgate.net The combination of in-situ spectroscopic monitoring and predictive computational modeling offers a comprehensive approach to understanding and mastering the complex reactivity of organotin reagents like this compound.
Q & A
Q. What are the standard synthetic routes for Tributyl[2-(ethylsulfanyl)phenyl]stannane, and how can reaction conditions be optimized?
Tributyltin compounds are typically synthesized via transmetallation or nucleophilic substitution. For this compound, a plausible route involves reacting 2-(ethylsulfanyl)phenyllithium with tributyltin chloride under anhydrous conditions at −78°C in THF. Optimization may require controlled reagent stoichiometry (e.g., 1:1.2 molar ratio) and inert atmosphere to prevent oxidation. Reaction progress can be monitored via TLC (hexane/ethyl acetate, 9:1) or GC-MS .
Q. How should researchers handle and store this compound to ensure stability?
Organotin compounds are moisture- and oxygen-sensitive. Store in amber vials under argon at −20°C. Use gloveboxes for manipulation. Degradation can be assessed via periodic ¹H NMR (monitor for loss of Bu₃Sn peaks at δ 0.8–1.6 ppm) or FTIR (Sn-C stretch at ~450 cm⁻¹) .
Q. What spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify ethylsulfanyl (δ 1.3–1.5 ppm for CH₂CH₃) and aryl protons (δ 6.8–7.5 ppm).
- 119Sn NMR : Confirm tin coordination (δ −50 to −200 ppm for R₃Sn-aryl).
- X-ray crystallography : Resolve molecular geometry (as in , using SHELXS97/SHELXL97 for structure refinement) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?
Conflicting data may arise from impurities (e.g., residual SnCl₂) or solvent effects. Design experiments to:
Q. What experimental strategies can validate the compound’s thermal stability for high-temperature applications?
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C for stable derivatives).
- Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic decomposition peaks.
- In situ FTIR : Monitor structural changes under heating (loss of ethylsulfanyl groups at ~250°C) .
Q. How can computational modeling complement experimental data for this compound’s reactivity?
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict bond dissociation energies (Sn-C vs. S-C).
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for ligand substitution.
- Compare with crystallographic data (e.g., bond lengths/angles from ) .
Methodological Challenges
Q. How to address discrepancies in purity assessments between commercial batches?
Q. What ethical and safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
